molecular formula C7HCl2F5O B1411399 1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene CAS No. 1803806-82-7

1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene

Cat. No.: B1411399
CAS No.: 1803806-82-7
M. Wt: 266.98 g/mol
InChI Key: LNBYAGNCUBRGOW-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene is a complex organic compound with the molecular formula C7HCl2F5O. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, attached to a benzene ring. The presence of these halogens significantly influences the chemical properties and reactivity of the compound.

Preparation Methods

The synthesis of 1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene typically involves multiple steps, starting from simpler precursors. One common method involves the halogenation of a benzene derivative, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve continuous flow processes to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products depending on the reagents and conditions used.

    Hydrolysis: The difluoromethoxy group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions vary but often include derivatives with modified functional groups .

Scientific Research Applications

1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of multiple halogens can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzymatic functions or disruption of cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, such as 1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene, 1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene stands out due to its unique substitution pattern on the benzene ring. This uniqueness can lead to different reactivity and applications. Other similar compounds include:

Properties

IUPAC Name

1,3-dichloro-2-(difluoromethoxy)-4,5,6-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F5O/c8-1-3(10)5(12)4(11)2(9)6(1)15-7(13)14/h7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBYAGNCUBRGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)F)F)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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